Octahydro-4(1H)-quinolinone: A Technical Guide to a Privileged Scaffold
Octahydro-4(1H)-quinolinone: A Technical Guide to a Privileged Scaffold
Introduction: The Significance of Saturated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of natural products and FDA-approved drugs.[1][2][3] While the aromatic quinoline core has been extensively studied, its fully saturated counterpart, Octahydro-4(1H)-quinolinone, offers distinct and compelling advantages for drug development. The transition from a flat, aromatic system to a three-dimensional, saturated bicyclic structure introduces conformational rigidity. This non-planar architecture allows for the precise spatial orientation of substituents, a critical factor in designing molecules that can interact with high selectivity and affinity to biological targets like enzymes and receptors.[4]
This technical guide provides an in-depth analysis of Octahydro-4(1H)-quinolinone, focusing on its chemical properties, synthesis, reactivity, and its proven potential as a core scaffold for the development of novel therapeutics. For researchers and scientists in the field, understanding the nuances of this molecule is key to unlocking its full potential in crafting next-generation pharmaceuticals.
Core Physicochemical and Structural Properties
Octahydro-4(1H)-quinolinone is a bicyclic organic compound featuring a decahydronaphthalene ring system where one carbon atom is replaced by a nitrogen atom, and a ketone group is present at the 4-position. The presence of both a secondary amine and a ketone provides two key reactive handles for synthetic modification.[1]
| Property | Value / Description | Source(s) |
| CAS Number | 58869-89-9 | [1] |
| Molecular Formula | C₉H₁₅NO | [1] |
| Molecular Weight | 153.22 g/mol | [5][6] |
| IUPAC Name | 2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | [7] |
| Appearance | Typically a solid (predicted) | General |
| Boiling Point | 388.5 ± 35.0 °C (Predicted for hydroxy-derivative) | [8] |
| Monoisotopic Mass | 153.11537 Da | [7] |
Projected Spectroscopic Characteristics
Definitive, published spectra for Octahydro-4(1H)-quinolinone are scarce. However, based on the functional groups present, a projection of its key spectroscopic features can be made to aid in its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aliphatic region due to overlapping signals from the saturated rings.
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δ 3.0 - 3.5 ppm: Protons on the carbons alpha to the nitrogen atom (C2 and C8a) would appear in this region, deshielded by the adjacent heteroatom.
-
δ 2.2 - 2.8 ppm: Protons on the carbons alpha to the carbonyl group (C3 and C5) would be expected here.
-
δ 1.2 - 2.0 ppm: A complex series of multiplets corresponding to the remaining methylene and methine protons of the bicyclic system.
-
Broad Singlet (variable): A broad signal corresponding to the N-H proton of the secondary amine, its chemical shift being highly dependent on solvent and concentration.[3][9]
¹³C NMR Spectroscopy
The carbon spectrum provides clearer signals for the key functional groups.
-
δ ~205-215 ppm: A distinct downfield signal for the carbonyl carbon (C4) of the ketone.
-
δ ~45-60 ppm: Signals for the carbons directly attached to the nitrogen (C2 and C8a).
-
δ ~20-45 ppm: A cluster of signals for the remaining sp³ hybridized carbons of the rings.
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the ketone and secondary amine.
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ and CH groups.
-
~1715 cm⁻¹ (strong): C=O stretching vibration, characteristic of a saturated cyclic ketone.[10]
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak would be key for identification.
-
m/z 153: The molecular ion [M]⁺ peak should be observable.
-
Fragmentation Pattern: Common fragmentation would involve the loss of CO (m/z 28) and cleavage of the bicyclic ring system, though the specific pattern would require experimental validation.[11][12][13]
Synthesis Strategies: Accessing the Saturated Core
The most direct and common route to Octahydro-4(1H)-quinolinone involves the complete reduction of the corresponding aromatic or partially saturated quinolinone precursor. Catalytic hydrogenation is the workhorse method for this transformation.
Primary Synthetic Pathway: Catalytic Hydrogenation
This process involves the saturation of both the carbocyclic and heterocyclic rings of a quinolinone precursor using molecular hydrogen (H₂) in the presence of a metal catalyst.
Caption: General workflow for the synthesis of Octahydro-4(1H)-quinolinone.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common and cost-effective choice for hydrogenating aromatic systems. For more resistant substrates or to achieve specific stereoselectivity, more active catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) may be employed.
-
Solvent: Protic solvents like ethanol or acetic acid are typically used as they can stabilize intermediates and are compatible with the reaction conditions. Acetic acid can also help maintain catalyst activity.
-
Reaction Conditions: High pressure of hydrogen gas is necessary to overcome the activation energy required to reduce the stable aromatic ring. Elevated temperatures are often used to increase the reaction rate.
Representative Synthetic Protocol
The following is a generalized, self-validating protocol for the catalytic hydrogenation of 4(1H)-quinolinone.
Objective: To synthesize Octahydro-4(1H)-quinolinone via complete reduction of 4(1H)-quinolinone.
Materials:
-
4(1H)-Quinolinone (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C, ~5-10 mol%)
-
Ethanol (or Acetic Acid)
-
Hydrogen Gas (H₂)
-
Celite™
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and leak-tested according to the manufacturer's instructions.
-
Charging the Vessel: To the vessel, add 4(1H)-quinolinone followed by the solvent (e.g., ethanol). Agitate to dissolve the starting material. Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Sealing and Purging: Seal the vessel securely. Purge the headspace multiple times with nitrogen to remove all oxygen, then purge with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin agitation and heat the reaction to the target temperature (e.g., 80-120 °C).
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases. This self-validating endpoint indicates the full saturation of the substrate.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to carefully remove the pyrophoric palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product. Caution: The catalyst on the Celite pad may be pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude Octahydro-4(1H)-quinolinone can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity and Derivatization Potential
The synthetic utility of Octahydro-4(1H)-quinolinone lies in the orthogonal reactivity of its secondary amine and ketone functionalities. This dual reactivity allows for systematic structural modifications to build libraries of diverse compounds for drug screening.
Caption: Key reactive sites and potential derivatization pathways.
-
Reactions at the Ketone (C4): The carbonyl group is an electrophilic site amenable to a wide range of nucleophilic additions. Key transformations include:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a new amine at the C4 position.
-
Wittig Reaction: Conversion of the ketone to an alkene, allowing for the introduction of carbon-based substituents.
-
Reduction: Reduction of the ketone to a secondary alcohol using agents like sodium borohydride (NaBH₄), introducing a new stereocenter and a hydrogen-bond donor.
-
-
Reactions at the Secondary Amine (N1): The nitrogen atom is nucleophilic and can be readily functionalized.
-
N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to introduce diverse side chains.
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Enamine Formation: Reaction with another aldehyde or ketone can form an enamine at the N1-C8a position, which can then be used in further C-C bond-forming reactions.[14]
-
Safety and Handling
Disclaimer: A specific, verified Safety Data Sheet (SDS) for Octahydro-4(1H)-quinolinone (CAS 58869-89-9) is not widely available. The following information is based on the GHS classifications for the isomeric compound Octahydro-2(1H)-quinolinone and general hazards associated with bicyclic amines and ketones.[5][15] All laboratory work should be conducted following a thorough, chemical-specific risk assessment.
| Hazard Type | Precautionary Statement / GHS Classification |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and face protection. Work in a well-ventilated area or chemical fume hood. |
| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes. |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion and Future Outlook
Octahydro-4(1H)-quinolinone represents a powerful yet underutilized scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed canvas for the precise positioning of pharmacophoric elements, a feature highly sought after in modern structure-based drug design. The dual reactivity of the ketone and secondary amine groups offers a robust platform for generating diverse chemical libraries with high synthetic tractability. While a lack of comprehensive public data on its specific physical and spectral properties presents a minor hurdle, the fundamental principles of its synthesis and reactivity are well-established. For drug development professionals, this compound is not merely a building block but a strategic starting point for exploring new chemical space and developing highly selective and potent therapeutic agents.
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Octahydro-4(1H)-quinolinone
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Caption: The core structure of the Octahydro-4(1H)-quinolinone scaffold.